Kusunokinin - 58311-20-9

Kusunokinin

Catalog Number: EVT-3174830
CAS Number: 58311-20-9
Molecular Formula: C21H22O6
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(−)-Kusunokinin is a naturally occurring lignan, a class of polyphenols found in plants. [, , , ] It is primarily isolated from the seeds of black pepper (Piper nigrum L.) [, , ] but is also found in other plant species, including Aristolochia malmeana, Wikstroemia indica, Stellera chamaejasme L., Haplophyllum tuberculatum, Zanthoxylum setulosum, Virola sebifera, and Piper chaba. [, , , , , , , ]

(−)-Kusunokinin has garnered considerable interest in scientific research due to its diverse biological activities, including anticancer, antioxidant, antimicrobial, and insecticidal properties. [, , , , ] Studies have explored its potential as a lead compound for developing new therapeutic agents against cancer, particularly breast cancer. [, , , , , , , ]

Source

Kusunokinin is isolated from Piper nigrum, which is widely used in traditional medicine and culinary applications. The compound's extraction involves various methods, including solvent extraction and chromatography, to isolate its active components effectively.

Classification

Kusunokinin is classified as a lignan, a type of polyphenolic compound known for its diverse biological activities, including antioxidant and anticancer properties. Its structure consists of two active parts: a butyrolactone and a benzodioxole moiety, which contribute to its interaction with biological targets.

Synthesis Analysis

Methods

The synthesis of kusunokinin can be achieved through both natural extraction from plant sources and synthetic routes. The racemic mixture, trans-(±)-kusunokinin, is often synthesized to study its pharmacological properties.

Technical Details

  1. Natural Extraction: Involves grinding the dried fruit of Piper nigrum followed by solvent extraction using ethanol or methanol.
  2. Synthetic Approaches: Utilizing chemical reactions such as coupling reactions between appropriate precursors to form the lignan structure.
  3. Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the desired stereoisomers from the racemic mixture.
Molecular Structure Analysis

Structure

Kusunokinin has a complex molecular structure characterized by its two main active components:

  • Butyrolactone: This part contributes to the compound's cytotoxic properties.
  • Benzodioxole: This moiety plays a significant role in its interaction with cellular targets.

Data

The molecular formula of kusunokinin is C19H20O5C_{19}H_{20}O_5, with a molecular weight of approximately 328.36 g/mol. The distinct stereochemistry of its isomers affects their biological activity and binding affinity to target proteins.

Chemical Reactions Analysis

Reactions

Kusunokinin undergoes various chemical reactions, primarily focusing on its interaction with biological macromolecules:

  • Binding Interactions: Kusunokinin binds non-covalently to proteins such as colony stimulating factor 1 receptor (CSF1R) and aldo-keto reductase family 1 member B1 (AKR1B1), influencing signaling pathways involved in cancer progression.
  • Oxidative Stress Modulation: The compound exhibits the ability to reduce oxidative stress markers in cells, indicating its potential in mitigating cellular damage associated with cancer.

Technical Details

The binding affinity and interaction dynamics have been studied using molecular docking simulations and molecular dynamics simulations, revealing insights into how kusunokinin interacts with target proteins at the atomic level.

Mechanism of Action

Process

Kusunokinin exerts its anticancer effects through multiple mechanisms:

  • Inhibition of Cell Proliferation: By binding to CSF1R, kusunokinin disrupts signaling pathways that promote cell growth.
  • Induction of Apoptosis: The compound increases the expression of pro-apoptotic factors while decreasing anti-apoptotic signals, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest: Kusunokinin has been shown to induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

Data

Experimental studies have demonstrated that treatment with trans-(±)-kusunokinin leads to significant reductions in cell viability across various cancer cell lines, including breast and ovarian cancers.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Kusunokinin typically appears as a white to off-white crystalline solid.
  • Solubility: It is soluble in organic solvents like ethanol and methanol but has limited solubility in water.

Chemical Properties

  • Stability: Kusunokinin is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of functional groups such as hydroxyls and carbonyls makes it reactive towards electrophiles and nucleophiles.

Relevant Data or Analyses

Studies have indicated that kusunokinin exhibits low toxicity towards normal cells while demonstrating potent cytotoxic effects on various cancer cell lines, highlighting its therapeutic potential.

Applications

Scientific Uses

Kusunokinin shows promise as an anticancer agent due to its ability to target specific signaling pathways involved in tumor growth and metastasis. Its applications include:

  • Cancer Therapy: Potential use as a targeted therapy for cancers such as breast and ovarian cancer.
  • Research Tool: Utilized in studies investigating oxidative stress responses and cell signaling pathways related to cancer progression.
  • Pharmaceutical Development: Ongoing research aims to develop derivatives or formulations that enhance the efficacy and bioavailability of kusunokinin for clinical use.
Introduction: Kusunokinin as an Emerging Anticancer Lignan

Biosynthetic Origins and Natural Occurrence in Piper Species

Kusunokinin belongs to the lignan class of phenylpropanoid dimers, biosynthesized via the shikimic acid pathway. It features a characteristic γ-butyrolactone ring and 1,3-benzodioxole groups, which contribute to its stereochemical complexity and bioactivity. While most research focuses on its isolation from Piper nigrum fruits and seeds [10], related lignans with structural similarities have been identified in other Piper species:

  • Piper nigrum (Black Pepper): The primary source of (–)-kusunokinin, typically obtained through methanol or dichloromethane extraction of dried fruits. Co-occurs with piperlonguminine, another cytotoxic lignan [10].
  • Piper arboreum & Piper cernuum: Brazilian species yielding dichloromethane fractions rich in cytotoxic lignans (e.g., similar furanoid lignans) active against oral squamous cell carcinoma [9].
  • Piper cabralanum: Contains PCa-L-D, a lignan-rich fraction demonstrating selective cytotoxicity (SI > 4.5) in cancer cell lines [9].

Table 1: Key Lignan Compounds in Piper Species with Anticancer Activity

CompoundNatural SourceCell Lines Tested (IC₅₀)Primary Bioactivity Mechanisms
(–)-KusunokininPiper nigrumMCF-7 (1.18 μg/mL), MDA-MB-468 (1.62 μg/mL)G2/M arrest, Topoisomerase II inhibition [10]
PiperlongumininePiper nigrumMCF-7 (1.63 μg/mL), SW-620 (5.75 μg/mL)Caspase activation, Bax/Bcl-2 modulation [10]
PC-L-D FractionPiper cernuumSCC4 (47.2 μg/mL)Selective cytotoxicity (SI > 4.5) [9]

The stereochemistry of natural kusunokinin is significant: the (–)-enantiomer dominates in plant extracts, though synthetic racemic (±)-forms are increasingly studied for enhanced bioavailability and efficacy [1] [7].

Historical Development from Ethnopharmacological Agent to Synthetic Derivative Platform

Traditional use of Piper nigrum in Ayurvedic and Southeast Asian medicine for treating inflammation and tumors provided the initial rationale for isolating kusunokinin. Early studies confirmed its cytotoxicity but faced limitations in yield and selectivity. This spurred efforts to develop synthetic analogs:

  • Racemic Synthesis: (±)-Kusunokinin was first synthesized to address natural scarcity. It showed comparable activity to natural (–)-kusunokinin in breast cancer models (MCF-7 IC₅₀: 4.23 μM) but with reduced selectivity for normal fibroblasts (L929 IC₅₀: 9.75 μM) [1] [2].
  • Structural Optimization: Modifications targeted the 3,4-dimethoxybenzyl butyrolactone and 1,3-benzodioxole moieties:
  • (±)-Bursehernin: Demonstrated enhanced potency against cholangiocarcinoma KKU-M213 cells (IC₅₀: 3.70 μM) by intensifying G2/M arrest [1].
  • (±)-TTPG-B: Exhibited remarkable activity against aggressive MDA-MB-468 (IC₅₀: 0.43 μM) and KKU-M213 (IC₅₀: 0.01 μM) cells via G0/G1 arrest, outperforming parent compounds [2] [3].
  • (±)-TTPG-A: Induced S-phase arrest in cholangiocarcinoma, highlighting phase-specific mechanistical divergence [3].

Table 2: Key Synthetic Derivatives of Kusunokinin and Their Anticancer Profiles

DerivativeStructural ModificationPotency (IC₅₀) vs. Parent CompoundMechanism of Action
(±)-BurseherninLactone ring substitution3.70 μM (KKU-M213) vs. 4.30 μM (±)-KusunokininEnhanced G2/M arrest [1]
(±)-TTPG-BBenzodioxole optimization0.01 μM (KKU-M213); 0.43 μM (MDA-MB-468)G0/G1 arrest, caspase induction [2] [3]
(±)-TTPG-AMethoxy group repositioning0.07 μM (KKU-M213)S-phase arrest [3]

These innovations underscore kusunokinin’s role as a versatile scaffold for addressing pharmacokinetic and efficacy challenges in oncology [1] [2].

Current Research Landscape and Knowledge Gaps in Oncological Applications

Recent studies validate kusunokinin’s multimodal anticancer mechanisms across diverse malignancies:

  • Breast Cancer:
  • Downregulates topoisomerase II, STAT3, cyclin D1, and CDK1, inducing G2/M arrest and apoptosis in MCF-7 cells [1] [10].
  • Binds CSF1R and AKR1B1, suppressing AKT/NF-κB pathways and epithelial-mesenchymal transition (EMT) in TNBC models [8] [12].
  • Cholangiocarcinoma:
  • (±)-TTPG-B shows unprecedented nanomolar activity (IC₅₀: 0.01 μM) against KKU-M213 cells by activating multicaspase pathways [2] [3].
  • Ovarian & Colon Cancers:
  • Suppresses aldose reductase (AKR1B1), reducing oxidative stress and metastatic markers (Twist2, N-cadherin) in SKOV3 cells [8].
  • Synergizes with siRNA against HER2, enhancing downregulation of Ras/ERK proliferative signals [7].

Table 3: Comparative Anticancer Activity of Kusunokinin and Derivatives

Cancer TypeCell LineCompoundIC₅₀ (μM)Key Molecular Targets
Breast CancerMCF-7(–)-Kusunokinin1.18 μg/mL (~3.18 μM)Topoisomerase II, p53, caspase-8 [10]
MDA-MB-468(±)-TTPG-B0.43CDK1, Cyclin B1 [2]
CholangiocarcinomaKKU-M213(±)-TTPG-B0.01Multicaspase pathways [3]
Ovarian CancerA2780(±)-Kusunokinin4.52AKR1B1, NF-κB [3] [8]

Critical Knowledge Gaps:

  • Clinical Translation: No human trials exist despite robust preclinical data. Pharmacodynamic and formulation studies are urgently needed [6].
  • Resistance Mechanisms: Potential resistance via HER2/EGFR crosstalk observed with neratinib co-administration requires investigation [7].
  • Stereospecificity: Differential bioactivity of (–)-vs.(+)-enantiomers remains poorly characterized [7].
  • Target Promiscuity: While multitarget engagement (e.g., HER2, AKR1B1, topoisomerase II) is advantageous, off-target effects in normal tissues need mapping [7] [8].

Properties

CAS Number

58311-20-9

Product Name

Kusunokinin

IUPAC Name

(3R,4R)-3-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one

Molecular Formula

C21H22O6

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C21H22O6/c1-23-17-5-3-13(9-19(17)24-2)7-15-11-25-21(22)16(15)8-14-4-6-18-20(10-14)27-12-26-18/h3-6,9-10,15-16H,7-8,11-12H2,1-2H3/t15-,16+/m0/s1

InChI Key

LEVKKQBBEVGIKN-JKSUJKDBSA-N

SMILES

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC4=C(C=C3)OCO4)OC

Synonyms

kusunokinin

Canonical SMILES

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC4=C(C=C3)OCO4)OC

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC4=C(C=C3)OCO4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.